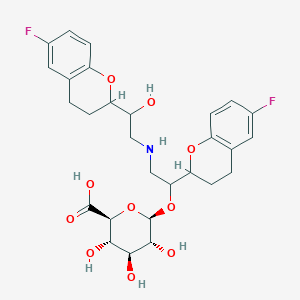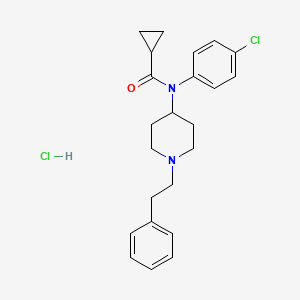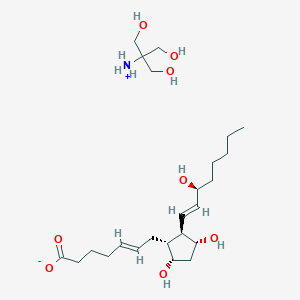
5-trans Prostaglandin F2alpha (tromethamine salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-trans Prostaglandin F2alpha (tromethamine salt) is a derivative of 5-trans Prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This particular compound is known for its increased water solubility, making it useful in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-trans Prostaglandin F2alpha (tromethamine salt) typically involves the chemical modification of arachidonic acid, a polyunsaturated fatty acid. The process includes several steps such as oxidation, cyclization, and reduction to form the prostaglandin structure. The final step involves the addition of tromethamine to increase the compound’s solubility .
Industrial Production Methods
Industrial production of 5-trans Prostaglandin F2alpha (tromethamine salt) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
化学反応の分析
Types of Reactions
5-trans Prostaglandin F2alpha (tromethamine salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the double bonds within the prostaglandin structure.
Substitution: This involves replacing one functional group with another, often to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the saturation of double bonds .
科学的研究の応用
5-trans Prostaglandin F2alpha (tromethamine salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in studies involving cell signaling and inflammation due to its role as a prostaglandin.
Medicine: Investigated for its potential therapeutic effects, particularly in reproductive health and cardiovascular studies.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical techniques.
作用機序
The mechanism of action of 5-trans Prostaglandin F2alpha (tromethamine salt) involves its interaction with specific prostaglandin receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological processes. The compound can stimulate myometrial activity, relax the cervix, and inhibit steroidogenesis by corpora lutea .
類似化合物との比較
Similar Compounds
Dinoprost tromethamine: Another prostaglandin F2alpha derivative with similar pharmacological effects.
Carboprost: An analog of prostaglandin F2alpha used clinically to treat postpartum hemorrhage.
Latanoprost: A prostaglandin analog used to treat glaucoma
Uniqueness
5-trans Prostaglandin F2alpha (tromethamine salt) is unique due to its increased water solubility compared to other prostaglandin derivatives. This property enhances its usability in various research and industrial applications .
特性
分子式 |
C24H45NO8 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC名 |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4+,13-12+;/t15-,16+,17+,18-,19+;/m0./s1 |
InChIキー |
IYGXEHDCSOYNKY-OBJQDSKBSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O |
正規SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O.C(C(CO)(CO)[NH3+])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


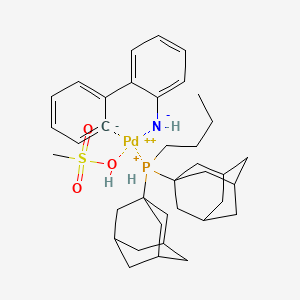
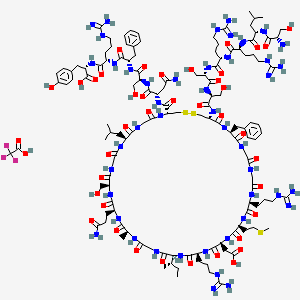
![(E)-[5-bromo-3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12350409.png)
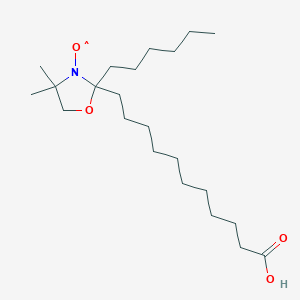
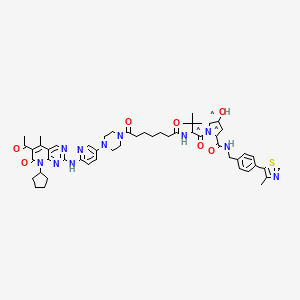
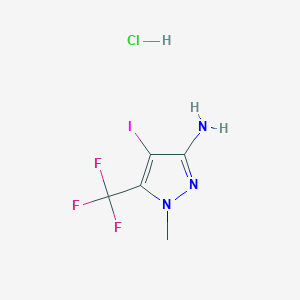
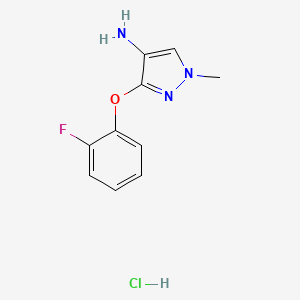
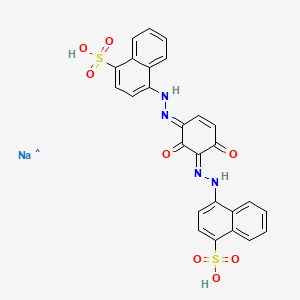
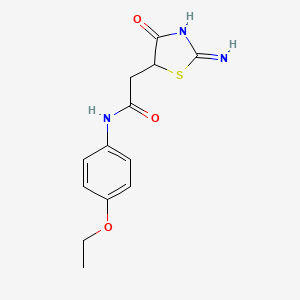
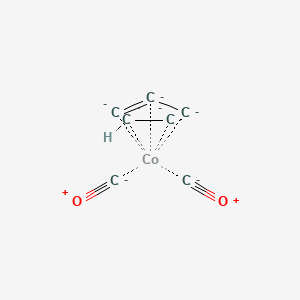
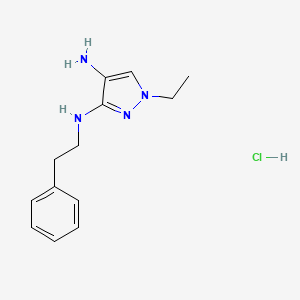
![1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12350454.png)
